2-Nitro-4-(2-phenylpropan-2-yl)aniline
Description
2-Nitro-4-(2-phenylpropan-2-yl)aniline is a substituted aniline derivative featuring a nitro group (-NO₂) at the ortho position (C2) and a bulky 2-phenylpropan-2-yl group at the para position (C4) relative to the amine (-NH₂) group. The 2-phenylpropan-2-yl substituent introduces significant steric hindrance and lipophilicity, which may influence solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
105958-13-2 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-nitro-4-(2-phenylpropan-2-yl)aniline |
InChI |
InChI=1S/C15H16N2O2/c1-15(2,11-6-4-3-5-7-11)12-8-9-13(16)14(10-12)17(18)19/h3-10H,16H2,1-2H3 |
InChI Key |
GNJMLZGXVZHSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes key analogs, their substituents, molecular weights, and properties:
Electronic and Reactivity Profiles
- Electron-Withdrawing Groups (EWGs): Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in analogs significantly reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance and acidity (pKa ≈ -1.38). The boronic ester in 2-nitro-4-(dioxaborolan-2-yl)aniline enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the main compound .
- Steric and Solubility Effects: The 2-phenylpropan-2-yl group imposes greater steric hindrance than linear chains (e.g., propylthio) or planar groups (e.g., thiophene), likely reducing crystallization tendency and improving solubility in non-polar solvents . The trifluoromethoxy analog’s lower melting point (62–64°C) compared to the main compound (data unavailable) suggests weaker intermolecular forces due to reduced symmetry .
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